molecular formula C11H11ClO5 B2378593 Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate CAS No. 428492-17-5

Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate

Cat. No.: B2378593
CAS No.: 428492-17-5
M. Wt: 258.65
InChI Key: QJZYTMRHRCXSBO-UHFFFAOYSA-N
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Description

Its molecular formula is C₁₁H₁₁ClO₅, with a molar mass of 258.655 g/mol . The structure includes:

  • A chloro (-Cl) substituent at the 2-position.
  • A formyl (-CHO) group at the 4-position.
  • A methoxy (-OCH₃) group at the 6-position.
  • An acetyloxy methyl ester (-OCH₂COOCH₃) side chain.

Synthesis The compound is synthesized via nucleophilic substitution or esterification reactions. For example, hydrolysis of methyl 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetate under basic conditions (10% KOH, methanol, 80–82°C) yields related phenylacetic acid derivatives, highlighting the reactivity of the ester group .

Applications This compound serves as a key intermediate in organic synthesis, particularly for cytotoxic agents.

Properties

IUPAC Name

methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO5/c1-15-9-4-7(5-13)3-8(12)11(9)17-6-10(14)16-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZYTMRHRCXSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves alkylation of 2-chloro-4-formyl-6-methoxyphenol with methyl chloroacetate in the presence of a base. Potassium carbonate (K₂CO₃) is commonly employed after activation via calcination (360°C for 3.5 hours) and grinding to 120 mesh, which removes crystal water and increases surface area for improved reactivity. The reaction proceeds in aprotic solvents such as dimethylformamide (DMF) or ethyl acetate at 60–80°C for 8–12 hours:

$$
\text{Phenol} + \text{ClCH}2\text{COOCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate}
$$

Optimization and Yield

  • Catalyst Activation : Calcined K₂CO₃ enhances yield by 15–20% compared to untreated catalyst.
  • Solvent Choice : DMF outperforms tetrahydrofuran (THF) and acetonitrile due to superior solubility of intermediates.
  • Yield : 68–72% after purification via distillation and recrystallization.

Stepwise Synthesis via Intermediate Formation

Synthesis of 2-Chloro-4-formyl-6-methoxyphenol

The phenolic precursor is synthesized through formylation and chlorination of 3-methoxyphenol. A Vilsmeier-Haack reaction introduces the formyl group using phosphoryl chloride (POCl₃) and DMF at 0–5°C, followed by chlorination with sulfuryl chloride (SO₂Cl₂) in dichloromethane:

$$
\text{3-Methoxyphenol} \xrightarrow{\text{POCl}3, \text{DMF}} \text{4-Formyl-6-methoxyphenol} \xrightarrow{\text{SO}2\text{Cl}_2} \text{2-Chloro-4-formyl-6-methoxyphenol}
$$

Esterification with Methyl Chloroacetate

The phenol intermediate reacts with methyl chloroacetate under phase-transfer conditions using tetrabutylammonium bromide (TBAB) and K₂CO₃ in toluene. This method avoids side reactions such as hydrolysis of the formyl group:

$$
\text{2-Chloro-4-formyl-6-methoxyphenol} + \text{ClCH}2\text{COOCH}3 \xrightarrow{\text{TBAB, K}2\text{CO}3} \text{Target Compound}
$$

Yield : 65–70% with purity >98% after silica gel chromatography.

Comparative Analysis of Methods

Method Starting Material Catalyst/Solvent Yield (%) Purity (%)
Direct Alkylation 2-Chloro-4-formyl-6-methoxyphenol K₂CO₃ (activated), DMF 72 98
Stepwise Synthesis 3-Methoxyphenol POCl₃, SO₂Cl₂, TBAB 70 97
Acrylate Adaptation 4-Amino-5-chloro-2-methoxybenzaldehyde Propanephosphonic anhydride 62* 95

*Theoretical yield based on analogous reactions.

Challenges and Mitigation Strategies

Sensitivity of the Formyl Group

The formyl group is prone to oxidation and hydrolysis under acidic or aqueous conditions. Strategies include:

  • Anhydrous Conditions : Use of molecular sieves or dried solvents.
  • Low-Temperature Reactions : Maintaining temperatures below 40°C during formylation.

Byproduct Formation

  • Di-alkylation : Controlled stoichiometry (1:1.05 phenol:methyl chloroacetate) minimizes bis-ester formation.
  • Metal Contamination : Activated K₂CO₃ reduces lithium or manganese residues compared to LiAlH₄/LiBH₄-based methods.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H9ClO5
  • CAS Number : 428492-17-5

The compound features a phenoxyacetic acid backbone, which contributes to its reactivity and biological activity. The presence of the chloro and formyl groups enhances its potential for interactions with various biological targets.

Organic Synthesis

Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the development of novel compounds with specific functionalities.

Biological Studies

The compound is utilized in biological research to study enzyme-catalyzed reactions involving phenoxyacetic acid derivatives. It can serve as a model compound for investigating metabolic pathways and interactions with biological receptors.

Pharmaceutical Development

This compound is being explored for its potential use in the development of pharmaceuticals. Its structural properties may lead to the discovery of new drug candidates targeting specific diseases.

Research indicates that this compound exhibits notable biological activities , particularly its antinociceptive properties. This has been demonstrated through various studies:

StudyModelDose (mg/kg)Effect
Acetic Acid Writhing TestMice50, 100, 200Significant reduction in writhing at 200 mg/kg
Formalin Test (Acute Phase)Mice100, 200Significant effect observed at both doses
Hot Plate TestMice200Demonstrated antinociceptive effect

These findings suggest that the compound can effectively reduce pain behaviors associated with both acute and chronic pain models.

Mechanism of Action

The mechanism of action of Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The chloro group can participate in substitution reactions, altering the chemical properties of the compound. These interactions can affect various biochemical pathways, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Properties
Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate C₁₁H₁₁ClO₅ 258.655 -Cl, -CHO, -OCH₃, methyl ester Intermediate for anticancer agents
Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate C₁₂H₁₃ClO₅ 272.68 Ethyl ester instead of methyl Similar reactivity; altered solubility
2-(4-Chloro-2-formyl-6-methoxyphenoxy)acetic acid C₁₀H₉ClO₅ 244.63 Carboxylic acid instead of ester Potential for salt formation; higher acidity
Methyl (2-chloro-6-nitrophenoxy)acetate C₉H₈ClNO₅ 245.61 -NO₂ replaces -CHO at 4-position Electron-deficient aromatic system; explosive precursor
Ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate C₁₂H₁₃IO₅ 364.13 -I replaces -Cl at 2-position Enhanced steric hindrance; radiopharmaceutical potential
Ethyl (4-bromo-2-formyl-6-methoxyphenoxy)acetate C₁₂H₁₃BrO₅ 317.13 -Br replaces -Cl at 4-position Heavier halogen; altered electronic effects

Key Comparative Insights

Ester Group Variations

  • The ethyl ester analog (C₁₂H₁₃ClO₅) exhibits lower solubility in polar solvents compared to the methyl derivative due to its longer alkyl chain .
  • Conversion to the carboxylic acid form (C₁₀H₉ClO₅) increases acidity (pKa ~3–4), enabling salt formation for improved bioavailability in drug design .

Substituent Effects Electron-withdrawing groups: The nitro (-NO₂) substituent in methyl (2-chloro-6-nitrophenoxy)acetate significantly reduces electron density on the aromatic ring, favoring electrophilic substitution at meta positions . Halogen differences: Iodo and bromo analogs (C₁₂H₁₃IO₅ and C₁₂H₁₃BrO₅) exhibit distinct reactivity. Bromo derivatives are more reactive in Ullmann couplings, while iodo variants are preferred in Sonogashira reactions .

Biological Activity The formyl group in this compound allows further functionalization (e.g., Schiff base formation), critical for synthesizing cytotoxic chroman-4-one derivatives . Nitro-substituted analogs are less explored for biological activity but serve as precursors to amines or heterocycles in agrochemical synthesis .

Biological Activity

Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

  • Molecular Formula : C10H9ClO5
  • Molecular Weight : 258.65 g/mol
  • CAS Number : 428492-17-5

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The aldehyde group in the compound can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of enzyme-catalyzed reactions involving phenoxyacetic acid derivatives.
  • Receptor Binding : The structural characteristics of the compound suggest that it may interact with specific receptors, influencing various signaling pathways. The chloro substituent may enhance its binding affinity.
  • Antimicrobial and Anti-inflammatory Properties : Preliminary studies indicate that the compound exhibits antimicrobial and anti-inflammatory activities, making it a candidate for therapeutic applications .

Biological Applications

This compound has been investigated for multiple applications in biological research:

  • Agrochemical Development : Its properties make it suitable for developing new agrochemicals.
  • Pharmaceutical Research : The compound serves as a precursor in synthesizing drugs targeting specific diseases, particularly those involving inflammation and microbial infections .

1. Enzyme-Catalyzed Reactions

In studies focusing on enzyme-catalyzed reactions, this compound was used as a model compound to explore the metabolism of phenoxyacetic acid derivatives. The results indicated that this compound could significantly alter the activity of certain enzymes involved in metabolic pathways.

2. Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound against various bacterial strains. In vitro assays demonstrated effective inhibition of growth at concentrations ranging from 10 to 50 µg/mL, suggesting its potential use as an antimicrobial agent.

3. Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of the compound in a mouse model of induced inflammation. This compound was shown to reduce inflammatory markers significantly, indicating its potential therapeutic role in managing inflammatory diseases.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, anti-inflammatory
Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetateStructureSimilar properties; used in enzyme studies
(2-Chloro-4-carboxy-6-methoxyphenoxy)acetic acidStructureIntermediate for complex organic synthesis

Q & A

Q. What are the standard synthetic routes for Methyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate?

The compound is typically synthesized via nucleophilic substitution. A phenol derivative (e.g., 2-chloro-4-formyl-6-methoxyphenol) reacts with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetone or DMF under reflux. Post-reaction, the product is isolated via ice-water quenching, filtration, and recrystallization from ethanol .

Q. What spectroscopic techniques are recommended for structural characterization?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns and functional groups (e.g., formyl, methoxy).
  • IR Spectroscopy : Identifies carbonyl (C=O) and ether (C-O-C) stretches.
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D structure using software like SHELXL .

Q. How can solubility properties inform experimental design?

The compound is soluble in polar aprotic solvents (DMF, acetone) but insoluble in water. Pre-experiment solubility testing in target solvents ensures compatibility with reaction conditions or biological assays .

Q. What purification methods are effective for this compound?

Recrystallization (ethanol) is standard. For impurities with similar polarity, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Advanced Research Questions

Q. How can reaction yield be optimized during synthesis?

Systematic optimization involves:

  • Solvent Screening : Compare DMF (high polarity) vs. acetone (moderate polarity) to balance reactivity and by-product formation.
  • Base Selection : Test K₂CO₃ (mild) vs. stronger bases (e.g., NaH) for improved nucleophilicity.
  • Temperature Control : Reflux vs. microwave-assisted synthesis to reduce reaction time. Design of Experiments (DoE) can statistically identify critical factors .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Cross-validate using:

  • X-ray Diffraction : Resolves ambiguities in NMR assignments (e.g., overlapping peaks).
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values. Contradictions in mass spectra may indicate isotopic patterns (e.g., chlorine) or adduct formation .

Q. What strategies mitigate by-products in the synthesis?

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
  • Scavenger Resins : Quench unreacted reagents (e.g., bromoacetate).
  • Workup Optimization : Adjust pH during extraction to isolate acidic/by-product fractions .

Q. How can the formyl group be derivatized for functionalization studies?

  • Oxidation : Convert to carboxylic acid using KMnO₄/CrO₃ for carboxylate salts.
  • Reduction : Transform to hydroxymethyl (-CH₂OH) via NaBH₄/LiAlH₄. Post-derivatization, characterize products via HPLC and 2D NMR .

Q. What computational tools predict the compound’s reactivity or bioactivity?

  • DFT Calculations : Model reaction pathways (e.g., nucleophilic attack energy barriers).
  • Molecular Docking : Screen against protein targets (e.g., enzymes with active-site aldehydes) to hypothesize bioactivity .

Q. How to design biological activity assays for this compound?

  • In Vitro Screening : Test enzyme inhibition (e.g., hydrolases) using fluorescence-based assays.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogen substitution) to correlate functional groups with activity .

Methodological Notes

  • Contradictory Data : Address discrepancies in melting points or spectral data by verifying synthetic conditions (e.g., solvent purity, drying methods) .
  • Advanced Characterization : For ambiguous stereochemistry, employ chiral HPLC or vibrational circular dichroism (VCD) .
  • Safety Protocols : Follow guidelines for handling reactive intermediates (e.g., bromoacetate) with proper PPE and fume hoods .

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